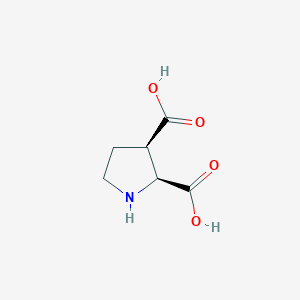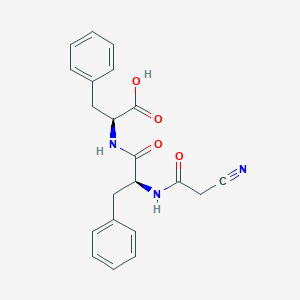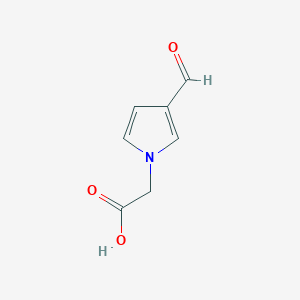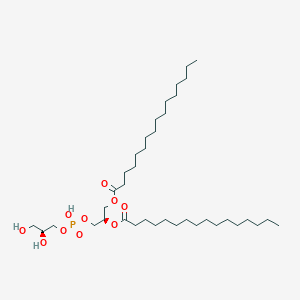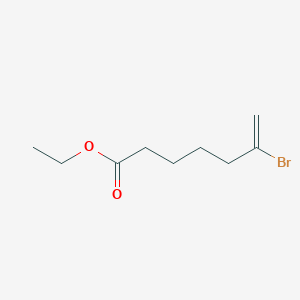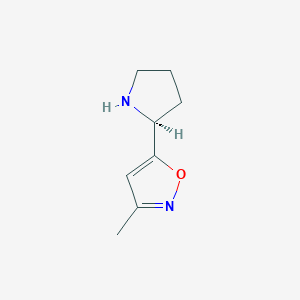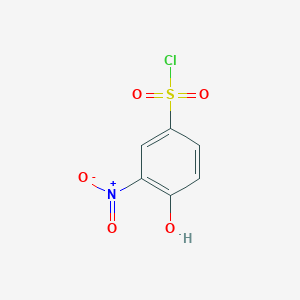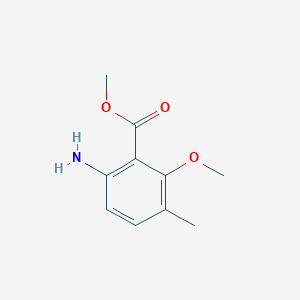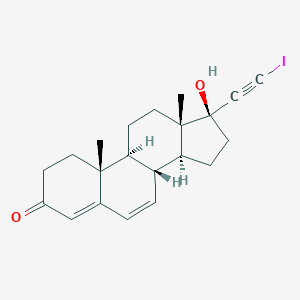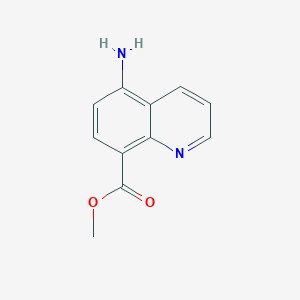
Methyl 5-aminoquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Methyl 5-aminoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of 8-Aminoquinoline, which is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “Methyl 5-aminoquinoline-8-carboxylate”, has been a topic of interest in recent years. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “Methyl 5-aminoquinoline-8-carboxylate” is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The presence of different substituents on the quinoline parent ring can significantly change the physical and chemical properties of the ring .Chemical Reactions Analysis
The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .Zukünftige Richtungen
The future directions in the field of quinoline derivatives like “Methyl 5-aminoquinoline-8-carboxylate” involve further exploration of their biological mechanisms, potential insights for human disease onset and progression, and the development of new molecules with potent activity against otherwise highly resistant pathogens .
Eigenschaften
IUPAC Name |
methyl 5-aminoquinoline-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSZDUEAGWKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)N)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminoquinoline-8-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
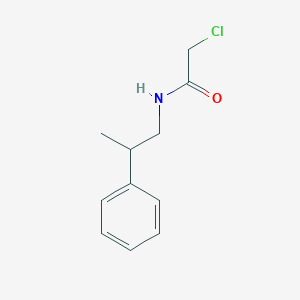
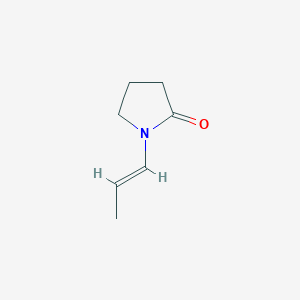
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
